3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester

Description

Chemical Structure and Properties

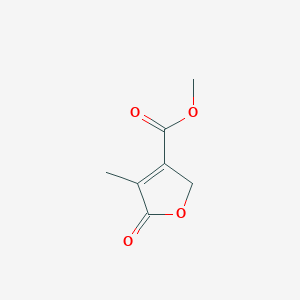

The compound 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester (CAS: 70579-62-3 and 22800-25-5 for its stereoisomers) is a furan-derived ester characterized by a partially hydrogenated furan ring (2,5-dihydro), a methyl substituent at the 4-position, and a ketone group at the 5-position (5-oxo). The methyl ester group at the 3-position enhances its volatility and solubility in organic solvents, making it relevant in analytical and synthetic chemistry .

Synthesis of such esters typically involves acid-catalyzed esterification, as seen in related pyrrolidinecarboxylate esters (e.g., using methanol and sulfuric acid) .

- Flavor and fragrance industries: Analogous furan esters contribute to odor profiles in foods and herbal medicines (e.g., stir-fried Crataegus pinnatifida fruit) .

- Pharmaceutical intermediates: The oxo group and ester functionality may serve as reactive sites for further derivatization, similar to sedative-hypnotic agents derived from benzyl alcohol esters .

Properties

CAS No. |

54467-57-1 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 4-methyl-5-oxo-2H-furan-3-carboxylate |

InChI |

InChI=1S/C7H8O4/c1-4-5(7(9)10-2)3-11-6(4)8/h3H2,1-2H3 |

InChI Key |

APWXGQJNUSKIKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(COC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Substrate Synthesis via Hydroformylation

The synthesis begins with 2,5-dihydrofuran derivatives, which undergo hydroformylation to introduce a formyl group at the 3-position. For example, hydroformylation of 2,5-dihydro-4-methylfuran using rhodium or cobalt catalysts under syngas (CO/H₂) yields 3-formyl-2,5-dihydro-4-methylfuran. This intermediate is critical for subsequent oxidation to the carboxylic acid.

Reaction Conditions:

Oxidation to Carboxylic Acid

The formyl intermediate is oxidized to 3-furancarboxylic acid using molecular oxygen. The patent US6881851B1 describes a catalyst-free oxidation of 3-formyltetrahydrofuran (3-FTHF) at elevated pressures (1.0–70 bar) and temperatures (25–200°C). Adapting this method, 3-formyl-2,5-dihydro-4-methylfuran is oxidized in water or polar solvents (e.g., methanol) to yield 2,5-dihydro-4-methyl-5-oxo-3-furancarboxylic acid.

Key Parameters:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–150°C | 90°C |

| Pressure (O₂) | 5–30 bar | 15 bar |

| Solvent | Water/methanol (1:1) | Water |

| Reaction Time | 2–6 hours | 4 hours |

| Conversion | 70–85% | 80% |

Mechanistic Insight: The oxidation proceeds via a radical chain mechanism, where molecular oxygen abstracts hydrogen from the formyl group, forming a peracid intermediate that decomposes to the carboxylic acid.

Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic conditions. Sulfuric acid (2–5 mol%) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at reflux (65–70°C), achieving yields >90%.

Cyclization of Keto-Ester Intermediates

Claisen Condensation

A diketone precursor, such as ethyl 4-methyl-3-oxopentanoate, undergoes cyclization in the presence of a base (e.g., sodium ethoxide) to form the dihydrofuran ring. This method aligns with strategies used in US7132444B2 for synthesizing pyrrolidinone derivatives.

Experimental Protocol:

-

Reactants: Ethyl acetoacetate and methyl vinyl ketone.

-

Base: Sodium hydride (1.2 equiv) in THF.

-

Temperature: 0°C to room temperature.

-

Workup: Acidic quenching (HCl) and extraction with ethyl acetate.

Yield: 50–65% after purification by column chromatography.

Oxidative Decarboxylation

Post-cyclization, the keto-ester intermediate is subjected to oxidative decarboxylation using lead tetraacetate or iodine to introduce the 5-oxo group. This step is critical for achieving the target structure’s ketone functionality.

Partial Hydrogenation of Furan Derivatives

Substrate Preparation

4-Methylfuran-3-carboxylic acid methyl ester is partially hydrogenated using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 bar). This step reduces the furan ring to a 2,5-dihydrofuran while preserving the ester and methyl groups.

Hydrogenation Conditions:

-

Catalyst: 5% Pd/C (0.1 equiv)

-

Solvent: Ethanol or ethyl acetate

-

Temperature: 25–40°C

-

Time: 12–24 hours

-

Yield: 70–80%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidative Functionalization | High selectivity, scalable | Requires high-pressure equipment | 60–80% |

| Cyclization | Modular substrate design | Multi-step, moderate yields | 50–65% |

| Partial Hydrogenation | Mild conditions, preserves functionality | Sensitive to over-hydrogenation | 70–80% |

Industrial-Scale Considerations

The oxidative route (Method 1) is most viable for large-scale production due to its compatibility with continuous flow reactors and minimized catalyst costs . However, solvent recovery (e.g., water) and oxygen safety protocols are critical. Method 3 offers a greener profile but requires precise control to avoid ring-opening side reactions.

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions, the methyl ester undergoes hydrolysis to regenerate the parent carboxylic acid and methanol. This reaction is fundamental for converting esters into their acidic counterparts, which can then participate in further synthetic transformations.

Reaction Conditions

-

Acidic Hydrolysis : Typically employs HCl or H₂SO₄ in aqueous media.

-

Basic Hydrolysis : Uses NaOH or KOH in aqueous solutions.

-

Outcome : Formation of 4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid (PubChem CID 14985560) .

Transesterification

The ester group can react with alcohols in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form new esters. This reaction is reversible and depends on the alcohol’s nucleophilicity and steric effects.

Key Observations

-

Solvent Choice : Polar protic solvents (e.g., ethanol, methanol) are typically used.

-

Product : Substituted esters (e.g., ethyl ester derivatives) with retained furan-carbonyl core.

Claisen Rearrangement

A Claisen rearrangement can occur in structurally analogous compounds, such as O-allyl-substituted isotetronic acids. While this specific reaction has not been directly reported for the methyl ester, related systems demonstrate its feasibility under thermal conditions.

Reaction Conditions

-

Temperature : 170°C in a sealed tube (22 hours).

-

Solvent : Toluene (optimized for yield; other solvents like benzene or xylene reduce efficiency) .

-

Outcome : β-Allyl-substituted isotetronic acid derivatives, with yields up to 86% .

Mechanistic Insights

-

Normal Rearrangement : Generates β-allyl products via-sigmatropic shifts.

-

Abnormal Pathways : In cases with bulky substituents (e.g., 3,3-dimethyl groups), consecutive Conia-type oxa-ene reactions and tautomerization may occur, leading to spiro intermediates or cyclopropane derivatives .

Ester Reduction

The ester group can be reduced to an alcohol using reagents like LiAlH₄, converting the ester to a diol or hydroxy acid , depending on the reducing agent’s strength.

Oxidation

The furan ring may undergo oxidation under strong acidic or oxidative conditions, though this is less documented for this specific derivative.

Reaction Comparison

Claisen Rearrangement Optimization

Research Findings

-

Synthesis Challenges : The methyl ester’s stability under thermal conditions (e.g., Claisen rearrangement) requires careful solvent selection to avoid side reactions .

-

Structural Impact : The presence of bulky substituents (e.g., 3,3-dimethyl groups) can alter reaction pathways, leading to unexpected products such as cyclopropane derivatives .

-

Analytical Methods : NMR and mass spectrometry are critical for confirming product structures, as seen in related compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C8H10O3

- Molecular Weight : Approximately 154.1632 g/mol

- Functional Groups : Contains both a carboxylic acid and an ester functional group.

The structure of the compound can be represented by its InChI (International Chemical Identifier):

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its unique reactivity. It can undergo various chemical reactions such as:

- Esterification : Used to form esters from alcohols.

- Aldol Condensation : Participates in forming larger carbon chains.

These reactions make it valuable for producing more complex molecules in synthetic chemistry.

Pharmaceutical Applications

Research into the biological activity of derivatives of 3-furancarboxylic acid has highlighted its potential in pharmacology:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, certain compounds derived from this ester have been tested for their efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 3-furancarboxylic acid exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into new antimicrobial agents.

Agrochemical Applications

The compound has also been explored for use in agrochemicals:

- Pesticides : Its derivatives have been tested for insecticidal properties, showing effectiveness against various pests.

Material Science

In material science, the compound is being investigated for:

- Polymerization : It can serve as a monomer or co-monomer in the synthesis of biodegradable polymers, contributing to sustainable materials development.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

Substituent Variations on the Furan Ring

3-Furancarboxylic acid, methyl ester (CAS: Not specified in evidence): Lacks the 2,5-dihydro, 4-methyl, and 5-oxo groups. Found in Tamarillo fruit (79.8–1585 µg/kg) and associated with odor changes in processed herbs . Higher volatility due to the absence of hydrogenation.

3-Furancarboxylic acid, 2,4-dimethyl-, ethyl ester (CAS: Not specified, ): Ethyl ester and dimethyl substituents increase lipophilicity compared to the target compound. Applications in genetic diversity studies of Cymbopogon species, though biological roles are unclear .

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydro-3-furanecarboxylate d'éthyle (CAS: 139003-76-2, ): Amino and dimethyl groups introduce basicity and steric hindrance, altering reactivity.

Core Structure Modifications

Methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate ():

- Pyrrolidine ring instead of dihydrofuran.

- Synthesized via similar esterification methods, highlighting the versatility of oxo-ester intermediates in medicinal chemistry .

Contrasts with the aliphatic 4-methyl group in the target compound.

Functional Comparisons

Reactivity and Stability

- Oxo Group: The 5-oxo group in the target compound may participate in keto-enol tautomerism or act as an electrophilic site for nucleophilic attacks, similar to 3-oxobutyric acid methyl ester in transaminase assays .

- Hydrogenation : The 2,5-dihydro configuration reduces aromaticity, increasing susceptibility to ring-opening reactions compared to fully aromatic furan esters .

Biological Activity

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester (CAS No. 54467-57-1) is a furan derivative that has gained attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a carboxylic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 156.14 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing furan rings exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar furan derivatives against various bacterial strains, suggesting that 3-furancarboxylic acid derivatives may also possess comparable effects .

- Case Study : In vitro tests demonstrated that certain furan derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Antioxidant Properties

Furan derivatives have been noted for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The methyl ester form of 3-furancarboxylic acid has shown promising results in reducing oxidative damage in cellular models .

- Research Findings : A study evaluated the radical scavenging activity using DPPH assays, where the methyl ester exhibited a significant reduction in free radical concentrations, indicating strong antioxidant potential .

Cytotoxicity and Cancer Research

The cytotoxic effects of furan derivatives have also been explored in cancer research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Case Study : In a study involving human cancer cell lines, treatment with 3-furancarboxylic acid derivatives resulted in decreased cell viability and increased markers of apoptosis. This suggests potential therapeutic applications in oncology .

Data Tables

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester, and how do they influence experimental design?

- Answer : The compound (C7H8O4, MW 156.13602) has a topological polar surface area of 52.6 Ų and a calculated XlogP of 0.2, indicating moderate hydrophilicity. These properties guide solvent selection (e.g., methanol or acetonitrile for solubility) and chromatographic methods (e.g., reverse-phase HPLC). Its hydrogen bond acceptor count (4) and absence of hydrogen bond donors suggest limited interactions in aqueous systems, necessitating derivatization for enhanced detection in bioanalytical workflows .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Answer : Use a combination of:

- GC-MS : To confirm molecular weight (exact mass 156.04225873 g/mol) and detect volatile impurities.

- NMR : Analyze the furan ring protons (δ 6.5–7.5 ppm for aromatic protons) and methyl ester group (δ 3.6–3.8 ppm for OCH3).

- HPLC-PDA : Monitor purity (>95%) using a C18 column with UV detection at 210–260 nm, leveraging its conjugated carbonyl group .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolite concentrations of this compound in biological matrices (e.g., colostrum vs. mature milk)?

- Answer : Discrepancies (e.g., 5.01 vs. 4.93 ng/100 mL in colostrum studies) may arise from:

- Sample Preparation : Protein precipitation vs. solid-phase extraction (SPE). SPE with hydrophilic-lipophilic balance (HLB) cartridges improves recovery of polar esters.

- Calibration Standards : Use isotope-labeled analogs (e.g., deuterated methyl ester) to correct for matrix effects in LC-MS/MS.

- Inter-laboratory Validation : Harmonize protocols using reference materials from repositories like NIST .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Answer : Stability studies should include:

- Thermal Stress : Accelerated degradation at 40°C/75% RH for 4 weeks to simulate long-term storage.

- Photolytic Stress : Expose to UV light (320–400 nm) to assess furan ring oxidation.

- Hydrolytic Stress : Acidic/basic conditions (pH 1–13) may cleave the ester group to yield 3-Furancarboxylic acid. Monitor degradation via UPLC-QTOF to identify products like 4-methyl-5-oxo-2,5-dihydrofuran .

Q. What mechanistic insights explain its role as a metabolic intermediate in human lactation studies?

- Answer : The compound’s presence in colostrum (5.01 ng/100 mL) suggests involvement in:

- Lipid Metabolism : As a methyl ester, it may modulate fatty acid β-oxidation pathways.

- Redox Signaling : The α,β-unsaturated carbonyl group could act as a Michael acceptor, interacting with cellular thiols (e.g., glutathione).

- GDM Impact : Elevated levels in gestational diabetes mellitus (GDM) cohorts imply dysregulation of furanoid metabolites, warranting knockout/knockdown models in mammary epithelial cells .

Methodological Recommendations

Q. What chromatographic techniques optimize separation from structurally similar furan derivatives?

- Answer :

- GC : Use a polar cyanosilicone column (e.g., HP-88) with a temperature gradient (50°C to 250°C at 5°C/min) to resolve esters from free fatty acids.

- LC-MS/MS : Employ a HILIC column (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water (90:10) for polar metabolites. MRM transitions at m/z 156 → 113 (ester cleavage) enhance specificity .

Q. How can computational modeling predict its reactivity in organic synthesis?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices) at the carbonyl carbon (C5).

- MD Simulations : Simulate solvation in DMSO to predict nucleophilic attack sites for derivatization (e.g., amidation) .

Data Contradiction Analysis

Q. Why do reported LogP values (0.2 vs. 1.8) vary across studies?

- Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.